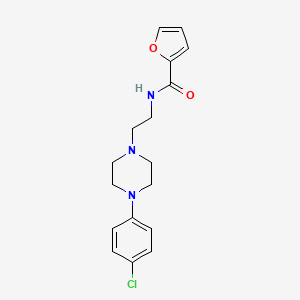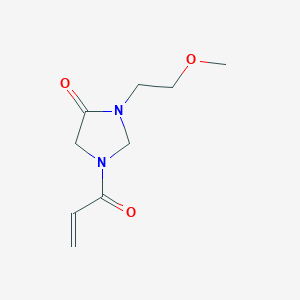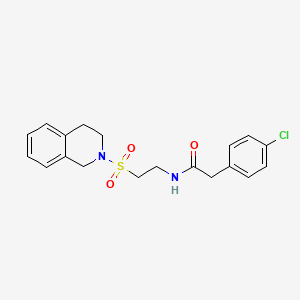![molecular formula C12H10N6 B2967966 4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine CAS No. 685106-75-6](/img/structure/B2967966.png)
4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a triazole ring and a pyrimidine ring, both of which are known for their biological activities. The presence of these rings in a single molecule makes it a valuable candidate for various research and industrial applications.
科学的研究の応用
4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials.
作用機序
Target of Action
The primary targets of 4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines . These cells are targeted due to their rapid proliferation and growth, which is a characteristic feature of cancer cells .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation. It achieves this by inducing apoptosis, a process that leads to programmed cell death . The nitrogen atoms of the 1,2,4-triazole ring in the compound bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
The compound affects the biochemical pathways related to cell proliferation and apoptosis. By inducing apoptosis, it disrupts the normal cell cycle, leading to the death of cancer cells . The compound’s ability to form hydrogen bonds with different targets leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The presence of the 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation. In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
Safety and Hazards
生化学分析
Biochemical Properties
4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine has been found to exhibit potent inhibitory activities against certain cancer cell lines, such as MCF-7 and HCT-116 This suggests that it interacts with specific enzymes, proteins, and other biomolecules within these cells
Cellular Effects
In cellular processes, this compound has been shown to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis . This indicates that it influences cell function and may have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine typically involves the formation of the triazole ring followed by its attachment to the pyrimidine ring. . The reaction conditions usually involve the use of copper(I) salts as catalysts, with solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps such as recrystallization and chromatography to obtain the desired product in high yield and purity.
化学反応の分析
Types of Reactions
4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce various amine derivatives.
類似化合物との比較
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Shares the triazole ring but has a carboxylic acid group instead of a pyrimidine ring.
Tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine: Contains multiple triazole rings and is used in coordination chemistry.
4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Combines triazole and quinoline rings, showing different biological activities.
Uniqueness
4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine is unique due to the combination of triazole and pyrimidine rings in a single molecule. This dual-ring structure provides a versatile platform for various chemical modifications and enhances its potential for diverse applications in research and industry.
特性
IUPAC Name |
4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6/c13-12-15-6-5-11(17-12)9-1-3-10(4-2-9)18-8-14-7-16-18/h1-8H,(H2,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYGWBGUYZJOPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)N)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2967883.png)
![1-[(3,5-difluorophenyl)methyl]-5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2967884.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)
![3-(7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)propanoic acid](/img/structure/B2967889.png)
![6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione;hydrochloride](/img/structure/B2967893.png)
![(E)-1,3-dioxo-2-(4-(phenyldiazenyl)phenyl)-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B2967896.png)
![4-Tert-butyl-3-nitro-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2967897.png)

![3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine](/img/structure/B2967899.png)

![4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2967903.png)

![Benzyl(methyl)[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride](/img/structure/B2967906.png)
